![molecular formula C16H16N2O4S B4974964 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide](/img/structure/B4974964.png)
2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide
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Overview
Description
2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The purpose of
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide has also been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide has been shown to have both biochemical and physiological effects. Biochemically, 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide has been shown to inhibit tubulin polymerization and disrupt microtubule dynamics. Physiologically, 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide for lab experiments is its potential therapeutic applications in cancer treatment. Additionally, 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide has been shown to have low toxicity in normal cells, making it a promising candidate for further research. However, one limitation of 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide. One direction is to further investigate its mechanism of action, particularly its effects on microtubule dynamics. Another direction is to explore its potential therapeutic applications in other types of cancer. Additionally, research could focus on developing more soluble forms of 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide for easier use in lab experiments.
Synthesis Methods
2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroaniline with thionyl chloride to form 2-chloro-4-nitro-N-methylaniline. This intermediate is then reacted with 2-methoxybenzoyl chloride and sodium methoxide to form 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide.
Scientific Research Applications
2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. 2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylthio)benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-methoxy-N-(2-methyl-4-nitrophenyl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-8-11(18(20)21)4-7-14(10)17-16(19)13-6-5-12(23-3)9-15(13)22-2/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUGJZLZGYFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methyl-4-nitrophenyl)-4-(methylsulfanyl)benzamide |
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